
(3S,4S)-1-(tert-Butoxycarbonyl)-3-phenylpiperidine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,4S)-1-(tert-Butoxycarbonyl)-3-phenylpiperidine-4-carboxylic acid is a chiral piperidine derivative This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a phenyl group, and a carboxylic acid functional group The stereochemistry of the compound is defined by the (3S,4S) configuration, which indicates the spatial arrangement of the substituents around the piperidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-1-(tert-Butoxycarbonyl)-3-phenylpiperidine-4-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as L-aspartic acid and benzylamine.
Protection: The amino group of L-aspartic acid is protected using di-tert-butyl dicarbonate to form the Boc-protected intermediate.
Formation of Piperidine Ring: The protected intermediate undergoes cyclization to form the piperidine ring.
Introduction of Phenyl Group: The phenyl group is introduced through a substitution reaction using a suitable phenylating agent.
Deprotection: The Boc protecting group is removed under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and high-throughput purification techniques to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(3S,4S)-1-(tert-Butoxycarbonyl)-3-phenylpiperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.
Substitution: The phenyl group can be substituted with other functional groups using electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic aromatic substitution using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Aplicaciones Científicas De Investigación
(3S,4S)-1-(tert-Butoxycarbonyl)-3-phenylpiperidine-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of (3S,4S)-1-(tert-Butoxycarbonyl)-3-phenylpiperidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the Boc protecting group and the phenyl group can influence the compound’s binding affinity and specificity. The exact molecular pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- (3S,4S)-3-(tert-Butoxycarbonyl)amino-4-methylpyrrolidine
- (3S,4S)-3-(tert-Butoxycarbonyl)amino-4-ethylpyrrolidine
- (3S,4S)-3-(tert-Butoxycarbonyl)amino-4-propylpyrrolidine
Uniqueness
(3S,4S)-1-(tert-Butoxycarbonyl)-3-phenylpiperidine-4-carboxylic acid is unique due to the presence of the phenyl group, which imparts distinct chemical and biological properties. The stereochemistry of the compound also plays a crucial role in its reactivity and interaction with molecular targets, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C17H23NO4 |
|---|---|
Peso molecular |
305.4 g/mol |
Nombre IUPAC |
(3S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3-phenylpiperidine-4-carboxylic acid |
InChI |
InChI=1S/C17H23NO4/c1-17(2,3)22-16(21)18-10-9-13(15(19)20)14(11-18)12-7-5-4-6-8-12/h4-8,13-14H,9-11H2,1-3H3,(H,19,20)/t13-,14+/m0/s1 |
Clave InChI |
KHCTXOGRWQLHBK-UONOGXRCSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1CC[C@@H]([C@H](C1)C2=CC=CC=C2)C(=O)O |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(C(C1)C2=CC=CC=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


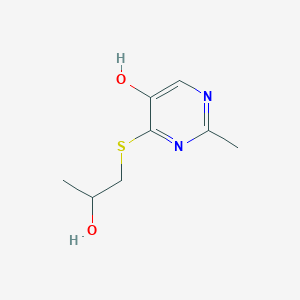





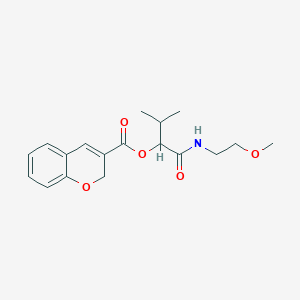
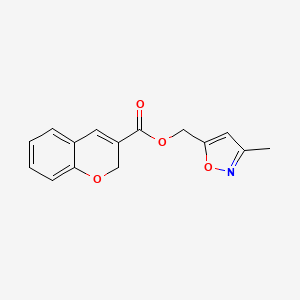
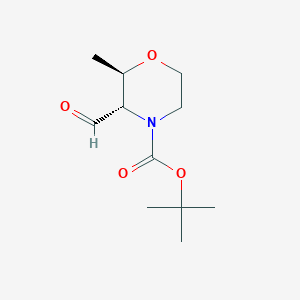
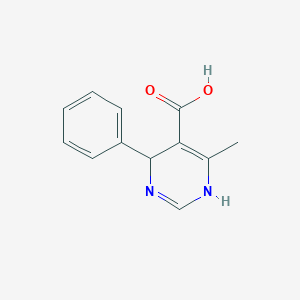
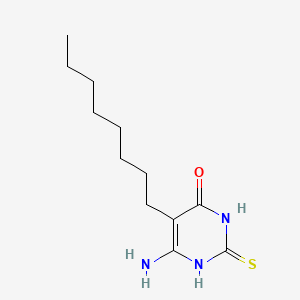
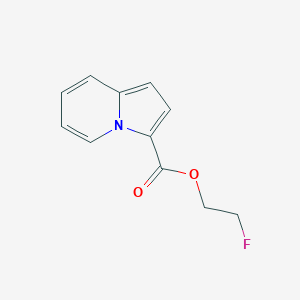
![N-[6-(Dimethylamino)-2-(6-oxocyclohexa-2,4-dien-1-ylidene)-1,2-dihydropyrimidin-5-yl]acetamide](/img/structure/B12927698.png)

